molecular formula C21H21ClFN5O2 B2831293 1-(3-Chloro-4-fluorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea CAS No. 946356-13-4

1-(3-Chloro-4-fluorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea

Cat. No.: B2831293
CAS No.: 946356-13-4
M. Wt: 429.88
InChI Key: KWDCOCSJTSIVBK-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea typically involves multiple steps:

    Formation of Intermediate Compounds: The process begins with the preparation of intermediate compounds such as 3-chloro-4-fluoroaniline and 2-methyl-6-propoxypyrimidine.

    Coupling Reactions: These intermediates undergo coupling reactions, often facilitated by catalysts like palladium or copper, to form the desired urea derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in controlled environments.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-fluorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 1-(3-Chloro-4-fluorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

    1-(3-Chloro-4-fluorophenyl)-3-(4-aminophenyl)urea: Lacks the pyrimidine moiety, resulting in different biological activity.

    1-(3-Chloro-4-fluorophenyl)-3-(4-(2-methylpyrimidin-4-yl)amino)phenyl)urea: Similar structure but with variations in the pyrimidine ring.

Uniqueness: 1-(3-Chloro-4-fluorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

This compound’s versatility and potential make it a valuable subject for ongoing research and development in various scientific disciplines.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFN5O2/c1-3-10-30-20-12-19(24-13(2)25-20)26-14-4-6-15(7-5-14)27-21(29)28-16-8-9-18(23)17(22)11-16/h4-9,11-12H,3,10H2,1-2H3,(H,24,25,26)(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDCOCSJTSIVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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